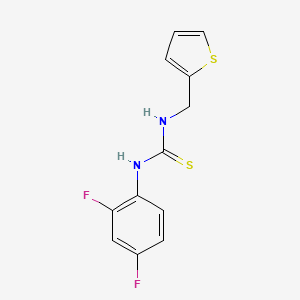
2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of acetamides, particularly those substituted with chloro, nitro, and methoxy groups, is significant due to their diverse chemical behaviors and applications in various fields, including pharmaceuticals and materials science. Compounds like 2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide are of interest for their unique interactions and properties derived from their functional groups.
Synthesis Analysis
The synthesis of related acetamides often involves the acetylation of aniline derivatives followed by substitution reactions that introduce chloro and nitro groups into the aromatic rings. For example, trifluoroacetic acid-catalyzed synthesis demonstrates a method for creating N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, showing the versatility of acetamide synthesis (Tian et al., 2014).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of acetamides, revealing the geometric parameters, bond lengths, and angles, as well as the conformation of functional groups. For instance, the structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide illustrates intramolecular hydrogen bonding and intermolecular interactions that influence the crystal packing (Jansukra et al., 2021).
Chemical Reactions and Properties
Acetamides undergo various chemical reactions, including hydrolysis, isomerization, and cyclization, influenced by their structural features. The presence of chloro and nitro groups can significantly affect the reactivity and outcome of these reactions. The study on E and Z isomers of a similar compound demonstrates the complexity of reactions acetamides can undergo, including isometric transformations and hydrolysis (Bernard et al., 1986).
Aplicaciones Científicas De Investigación
Antimalarial Activity
- The compound's derivatives have been studied for antimalarial activity. A series of related compounds demonstrated increasing antimalarial potency against Plasmodium berghei in mice, correlating with the size and electron donation properties of the phenyl ring substituents. These properties suggest potential for clinical trials in humans (Werbel et al., 1986).
Molecular Structure and Conformation
- Studies on related compounds like 2-Chloro-N-(3-methylphenyl)acetamide have explored the conformation of molecular structures. This research helps in understanding the geometric parameters and molecular interactions, which are crucial for developing new drugs and materials (Gowda et al., 2007).
Solvatochromism and Hydrogen Bonding
- Investigations into solvatochromism effects of related compounds like N-(4-Methyl-2-nitrophenyl)acetamide highlight the impact of solvent interaction on molecular properties. These studies are significant for understanding the solvation dynamics and designing compounds with specific solvatochromic behaviors (Krivoruchka et al., 2004).
Antibacterial and Antifungal Properties
- Research on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide-based derivatives has shown potent antibacterial and antifungal activities. This underscores the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2012).
Cyclopalladation in Aniline Derivatives
- The compound's analogues have been studied for cyclopalladation, a reaction important in the synthesis of complex organic compounds and materials. This research provides insights into the steric and electronic factors influencing such reactions (Mossi et al., 1992).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Studies on 2-(Substituted phenoxy) Acetamide Derivatives have shown potential anticancer, anti-inflammatory, and analgesic properties. This research opens avenues for developing new therapeutic agents (Rani et al., 2014).
Photoreactions and Drug Stability
- Investigations into photoreactions of compounds like flutamide, a related chemical, in different solvents are crucial for understanding the stability and behavior of drugs under light exposure (Watanabe et al., 2015).
Synthesis and Characterization of Derivatives
- The synthesis and characterization of related compounds like 2-Chloro-N-(2,4-dinitrophenyl) Acetamide contribute to the understanding of their structural, electronic, and optical properties. This knowledge is essential for the development of new materials and pharmaceuticals (Jansukra et al., 2021).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-6-7-11(18(20)21)8-13(10)17-15(19)9-22-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPBRVBASJZSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3,4-dihydro-2H-chromen-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5556782.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)
![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)
![1-(3-chlorophenyl)-4-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B5556813.png)
![3,3'-(1,3,4-oxadiazole-2,5-diyl)bis[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole]](/img/structure/B5556842.png)
![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)
![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)
![N-{2-methyl-5-[(trifluoromethyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5556873.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)
